(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and a furan ring sets it apart from other similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMQQPBXRXGPF-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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